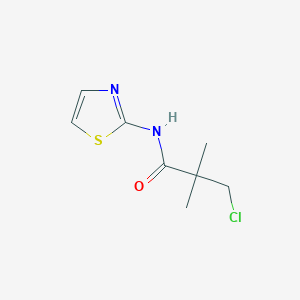![molecular formula C16H12N4O3S B2464862 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235096-60-2](/img/structure/B2464862.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is not yet fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been found to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways.
Biochemical and Physiological Effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of bacteria and viruses. Additionally, it has been found to be non-toxic to normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is its versatility in various scientific research applications. The compound has been found to exhibit anticancer, antimicrobial, and antiviral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a drug candidate for various diseases.
Conclusion
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a versatile compound with potential applications in various scientific research fields. The compound has been found to exhibit anticancer, antimicrobial, and antiviral properties and has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems. Although there are limitations to using this compound in lab experiments, further research and development are needed to fully understand its potential and optimize its use in various applications.
Métodos De Síntesis
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde, pyrazine-2-carboxylic acid, and thiosemicarbazide in the presence of a catalyst. This method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antimicrobial, and antiviral properties. The compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(12-8-24-16(20-12)11-7-17-3-4-18-11)19-6-10-1-2-13-14(5-10)23-9-22-13/h1-5,7-8H,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGOEWQESOHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2464780.png)









![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2464798.png)

![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2464802.png)